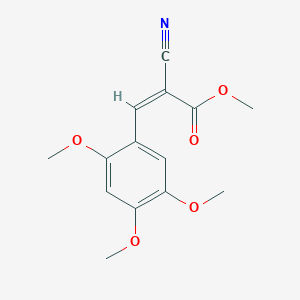![molecular formula C15H12BrN3O B10871292 (2E)-3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-methylprop-2-enamide](/img/structure/B10871292.png)
(2E)-3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-methylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]-2-CYANO-N~1~-METHYL-2-PROPENAMIDE is a synthetic organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a bromophenyl group attached to a pyrrole ring, a cyano group, and a propenamide moiety, making it a versatile molecule for chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]-2-CYANO-N~1~-METHYL-2-PROPENAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Bromination: The pyrrole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromophenyl group.
Formation of the Propenamide Moiety: The cyano group and the propenamide moiety are introduced through a Knoevenagel condensation reaction, where a cyanoacetic acid derivative reacts with an aldehyde in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]-2-CYANO-N~1~-METHYL-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted bromophenyl derivatives.
Scientific Research Applications
(E)-3-[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]-2-CYANO-N~1~-METHYL-2-PROPENAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]-2-CYANO-N~1~-METHYL-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-BROMOPHENYL)-3-(2,4,6-TRIMETHOXYPHENYL)PROP-2-EN-1-ONE: Similar structure but with different substituents on the phenyl ring.
(E)-1-(4-BROMOPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-EN-1-ONE: Another similar compound with trimethoxy groups on the phenyl ring.
Uniqueness
(E)-3-[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]-2-CYANO-N~1~-METHYL-2-PROPENAMIDE is unique due to its combination of a bromophenyl group, a pyrrole ring, and a cyano group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H12BrN3O |
|---|---|
Molecular Weight |
330.18 g/mol |
IUPAC Name |
(E)-3-[1-(4-bromophenyl)pyrrol-2-yl]-2-cyano-N-methylprop-2-enamide |
InChI |
InChI=1S/C15H12BrN3O/c1-18-15(20)11(10-17)9-14-3-2-8-19(14)13-6-4-12(16)5-7-13/h2-9H,1H3,(H,18,20)/b11-9+ |
InChI Key |
HXXFPPAIIJCULX-PKNBQFBNSA-N |
Isomeric SMILES |
CNC(=O)/C(=C/C1=CC=CN1C2=CC=C(C=C2)Br)/C#N |
Canonical SMILES |
CNC(=O)C(=CC1=CC=CN1C2=CC=C(C=C2)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-{[5-chloro-2-(methoxycarbonyl)thiophen-3-yl]sulfonyl}piperazine-1-carboxylate](/img/structure/B10871209.png)
![(4Z)-2-(4-fluorophenyl)-5-(4-methoxyphenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10871210.png)
![(5-chloro-1,3-dimethyl-1H-indol-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10871218.png)
![3-(3,4-dimethoxyphenyl)-6-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10871226.png)
![N-({4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)pyridine-3-carboxamide](/img/structure/B10871237.png)
![3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B10871246.png)
![N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)pyridine-3-carboxamide](/img/structure/B10871254.png)
![2-{[5-(4-chlorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B10871267.png)
![2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-nitrophenyl)quinazolin-4(3H)-one](/img/structure/B10871273.png)
![2-(4-Chlorophenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B10871282.png)

![methyl 3-{[(E)-(dimethylamino)methylidene]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B10871295.png)
![3-(4-methylphenyl)-4-(2-nitrophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10871296.png)
![N-(4-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinyl}-6-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B10871303.png)
